molecular formula C7H5FN2O B15292466 3-Amino-6-fluoro-2-hydroxybenzonitrile

3-Amino-6-fluoro-2-hydroxybenzonitrile

Cat. No.: B15292466
M. Wt: 152.13 g/mol
InChI Key: XAHJIQMDDSREIW-UHFFFAOYSA-N
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Description

3-Amino-2-fluoro-6-hydroxybenzonitrile (molecular formula: C₇H₅FN₂O) is a substituted benzonitrile derivative featuring amino (-NH₂), fluoro (-F), hydroxyl (-OH), and nitrile (-CN) groups on a benzene ring. Its structural identity, as confirmed by , is defined by:

  • SMILES: C1=CC(=C(C(=C1N)F)C#N)O
  • InChIKey: NEXDFEVXEGICQJ-UHFFFAOYSA-N The substituents occupy positions 2 (fluoro), 3 (amino), and 6 (hydroxy), with the nitrile at position 1 (IUPAC numbering optimized for minimal locants). This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing indazole-based pharmaceuticals (e.g., lenacapavir precursors).

Properties

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

3-amino-6-fluoro-2-hydroxybenzonitrile

InChI

InChI=1S/C7H5FN2O/c8-5-1-2-6(10)7(11)4(5)3-9/h1-2,11H,10H2

InChI Key

XAHJIQMDDSREIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)O)C#N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-fluoro-2-hydroxybenzonitrile can be achieved through several methods. One common approach involves the nitration of 3-amino-6-fluorophenol, followed by reduction and subsequent cyanation. The reaction conditions typically involve the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-fluoro-2-hydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzonitriles, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-6-fluoro-2-hydroxybenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6-fluoro-2-hydroxybenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Analysis

The table below compares 3-amino-2-fluoro-6-hydroxybenzonitrile with three analogs:

Compound Name Molecular Formula Molecular Weight Substituent Positions (Benzene Ring) Key Functional Groups
3-Amino-2-fluoro-6-hydroxybenzonitrile C₇H₅FN₂O 152.12 1: -CN; 2: -F; 3: -NH₂; 6: -OH Nitrile, fluoro, amino, hydroxyl
6-Amino-3-bromo-2-fluorobenzonitrile C₇H₄N₂FBr 215.02 1: -CN; 2: -F; 3: -Br; 6: -NH₂ Nitrile, fluoro, bromo, amino
2-Amino-3,6-difluorobenzonitrile C₇H₄F₂N₂ 154.12 1: -CN; 2: -NH₂; 3: -F; 6: -F Nitrile, amino, two fluoro groups
3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile C₈H₃ClF₄N 235.56 1: -CN; 2: -F; 3: -Cl; 6: -CF₃ Nitrile, fluoro, chloro, trifluoromethyl
Key Observations:

Bromo and chloro substituents (e.g., in 6-Amino-3-bromo-2-fluorobenzonitrile and 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile) increase molecular weight and may alter reactivity in cross-coupling reactions. Trifluoromethyl (-CF₃) groups () impart strong electron-withdrawing effects, influencing electronic properties and metabolic stability.

Positional Isomerism: 2-Amino-3,6-difluorobenzonitrile () demonstrates how substituent positioning affects electronic distribution: dual fluorine atoms at positions 3 and 6 reduce electron density compared to the target compound’s hydroxyl group.

Research Implications and Gaps

  • Physicochemical Data : Melting points, solubility, and stability metrics are absent for most compounds, highlighting a need for further experimental characterization.

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